molecular formula C15H12Cl2N2O2S B13378527 N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide

N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide

Cat. No.: B13378527
M. Wt: 355.2 g/mol
InChI Key: ANSSMFARQLVBAA-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)carbamothioyl]-2-phenoxyacetamide (Molecular formula: C₁₅H₁₂Cl₂N₂O₂S; molecular weight: 355.23 g/mol) is a thiourea-functionalized acetamide derivative. Its structure comprises a phenoxyacetamide backbone linked to a 3,4-dichlorophenylcarbamothioyl group. The compound’s ChemSpider ID (875678) and synonyms, such as N-(3,4-dichlorophenyl)-N′-(2-phenoxyacetyl)thiourea, highlight its relevance in medicinal and coordination chemistry research .

Properties

Molecular Formula

C15H12Cl2N2O2S

Molecular Weight

355.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide

InChI

InChI=1S/C15H12Cl2N2O2S/c16-12-7-6-10(8-13(12)17)18-15(22)19-14(20)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H2,18,19,20,22)

InChI Key

ANSSMFARQLVBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(phenoxyacetyl)thiourea typically involves the reaction of 3,4-dichloroaniline with phenoxyacetyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or ethanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamothioyl (C=S) group undergoes hydrolysis under acidic or alkaline conditions to yield carboxamide (C=O) derivatives.

Conditions :

  • Acidic hydrolysis : Reflux with 6M HCl at 80–100°C for 4–6 hours .

  • Alkaline hydrolysis : Treatment with 10% NaOH at 60°C for 2–3 hours .

Products :

  • Acidic conditions produce N-(3,4-dichlorophenyl)carbamoyl-2-phenoxyacetamide (thioamide → amide conversion) .

  • Alkaline hydrolysis may yield 2-phenoxyacetic acid and 3,4-dichlorophenylurea as byproducts .

Nucleophilic Substitution

The chlorine atoms on the dichlorophenyl ring participate in nucleophilic substitution reactions.

Reagents :

  • Amines (e.g., pyridine, morpholine) in DMF at 80°C .

  • Potassium hydroxide in ethanol under reflux .

Products :

NucleophileProduct StructureYield (%)
MorpholineN-(3,4-substituted phenyl) derivatives65–72
PiperidineAnalogous substituted compounds58–63

Reaction rates depend on the electron-withdrawing effect of the dichlorophenyl group, which activates the ring toward substitution .

Metal Complexation

The thiocarbonyl sulfur acts as a ligand for transition metals, forming stable complexes.

Experimental Protocol :

  • Dissolve compound in ethanol (0.1M).

  • Add aqueous metal salt solution (e.g., CuSO₄, FeCl₃).

  • Stir at 25°C for 1 hour .

Complex Properties :

Metal IonStoichiometry (L:M)Stability Constant (log K)
Cu(II)2:18.2 ± 0.3
Fe(III)3:110.1 ± 0.5

These complexes exhibit enhanced solubility in polar solvents and potential catalytic activity .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks under specific conditions.

Key Pathways :

  • Thiazole formation :

    • React with bromoacetophenone in DMF at 120°C .

    • Yield: 45–50% thiazole derivatives .

  • Oxadiazole synthesis :

    • Treat with hydrazine hydrate in ethanol under reflux .

    • Products: 1,3,4-oxadiazoles with antimicrobial activity .

Oxidation and Reduction

The thioamide group displays redox sensitivity:

ReactionReagentsProducts
OxidationH₂O₂ in acetic acidSulfinic/sulfonic acid derivatives
ReductionLiAlH₄ in THFThiol intermediates

Oxidation products show increased polarity, while reduced forms are prone to dimerization .

Comparative Reactivity with Structural Analogs

The dichlorophenyl and phenoxy groups confer distinct reactivity compared to similar compounds:

CompoundKey Reaction Difference
N-(4-chlorophenyl)carbamothioyl derivativesSlower hydrolysis due to fewer Cl atoms
Phenoxy-free analogsNo cyclization via ether oxygen

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in agricultural formulations.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(phenoxyacetyl)thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several dichlorophenyl- and acetamide-containing derivatives. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Functional Groups Reported Applications Reference
N-[(3,4-Dichlorophenyl)carbamothioyl]-2-phenoxyacetamide C₁₅H₁₂Cl₂N₂O₂S Thiourea, phenoxyacetamide Potential ligand, antimicrobial studies
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Acetamide, thiazole ring Crystal engineering, coordination chemistry
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, chloro-substitution Polyimide monomer synthesis
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylcarbamoyl Limited toxicological data

Key Observations :

  • Thiourea vs.
  • Substituent Effects : The 3,4-dichlorophenyl group in the target compound and analogues (e.g., ’s thiazolylacetamide) contributes to steric bulk and electronic effects, influencing solubility and reactivity .

Biological Activity

N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with 2-phenoxyacetamide. This reaction can be facilitated by various solvents and conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. The disk diffusion method was employed to assess the efficacy against various bacterial strains. The results are summarized in the following table:

CompoundGram Positive ActivityGram Negative ActivityFungal Activity
This compoundHighModerateModerate
Comparison Compound AModerateHighHigh
Comparison Compound BLowModerateLow

This table indicates that while this compound exhibits significant activity against Gram-positive bacteria, its effectiveness against Gram-negative bacteria and fungi is moderate .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as a monoamine oxidase (MAO) inhibitor. The compound has shown promising results in inhibiting both MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters.

The IC50 values for this compound are as follows:

Enzyme TypeIC50 Value (μM)
MAO-A0.018
MAO-B0.076

These findings suggest that the compound may have potential therapeutic applications in treating mood disorders and neurodegenerative diseases by modulating neurotransmitter levels .

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of similar carbamothioyl derivatives found that certain compounds effectively inhibited viral replication in vitro. Specifically, this compound demonstrated selective inhibition against hepatitis C virus (HCV), suggesting a pathway for further antiviral drug development .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment using various cancer cell lines, this compound exhibited selective cytotoxic effects. The compound showed lower toxicity towards normal cells while effectively reducing cell viability in cancerous cells. This selectivity indicates its potential as an anticancer agent .

Q & A

Q. What synthetic routes are commonly employed to prepare N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide analogs?

Methodological Answer: Synthesis typically involves coupling reactions between carbamothioyl precursors and phenoxyacetamide derivatives. Key steps include:

  • Oxidation of thioethers : Use of m-chloroperoxybenzoic acid (mCPBA) in chloroform to oxidize thioether intermediates to sulfones (e.g., conversion of 20a/b to 21a/b) .
  • Amide bond formation : Employing coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in dichloromethane with triethylamine as a base, followed by extraction and purification via precipitation .
  • Purification : Isolation via filtration and drying under reduced pressure. Yield optimization requires stoichiometric control of reagents and reaction time.

Q. How is NMR spectroscopy utilized to confirm the structure of phenoxyacetamide derivatives?

Methodological Answer:

  • ¹H and ¹³C NMR analysis : Assign chemical shifts (δ) to confirm substituent positions. For example, in dichlorophenyl analogs, aromatic protons appear at δ 7.2–7.8 ppm (doublets or multiplets), while methyl groups resonate at δ 1.2–2.5 ppm .
  • Coupling constants (J) : Used to identify ortho/meta/para substituents. For instance, J = 8.5 Hz indicates vicinal aromatic protons .
  • Integration ratios : Validate molecular symmetry and stoichiometry (e.g., singlets for methyl groups vs. doublets for NH protons) .

Q. What purification techniques are critical for isolating high-purity derivatives?

Methodological Answer:

  • Precipitation : Ice-cold aqueous hydrochloric acid is added to reaction mixtures to precipitate crude products, followed by filtration .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities. TLC (Rf values) monitors purity .
  • Recrystallization : Slow evaporation from methylene chloride yields single crystals for structural validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational differences in dichlorophenyl acetamides?

Methodological Answer:

  • Crystal structure determination : Single-crystal X-ray diffraction identifies dihedral angles between aromatic rings and amide groups. For example, in N-(3,4-dichlorophenyl) analogs, dihedral angles range from 44.5° to 77.5°, indicating steric repulsion-induced rotations .
  • Hydrogen bonding networks : Intermolecular N–H···O bonds form R₂²(10) dimer motifs, stabilizing crystal packing .
  • Conformational analysis : Compare asymmetric unit molecules (A, B, C) to assess flexibility and polymorphism.

Table 1 : Conformational Parameters in Dichlorophenyl Acetamides

MoleculeDihedral Angle (Dichlorophenyl vs. Pyrazolyl Ring)Hydrogen Bond Length (Å)
A54.8°2.01
B76.2°1.98
C77.5°2.03
Source: Adapted from

Q. How to design SAR studies for optimizing bioactivity in phenoxyacetamide derivatives?

Methodological Answer:

  • Substituent variation : Modify the dichlorophenyl group (e.g., 3,4-dichloro vs. 2,4-dichloro) and phenoxy chain length. Compare inhibitory activity against targets like Pseudomonas enzymes .
  • Bioactivity assays : Use MIC (Minimum Inhibitory Concentration) testing to rank derivatives. For example, sulfonyl-containing analogs (21a/b) show higher activity than amino derivatives (23a/b) due to enhanced electron-withdrawing effects .
  • Computational modeling : Dock compounds into enzyme active sites (e.g., cytochrome P450) to predict binding affinities and guide synthesis.

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Control experimental variables : Standardize assay conditions (pH, temperature) and purity thresholds (>95% by HPLC) .
  • Metabolite interference : Test for degradation products (e.g., 3,4-dichloroaniline) using LC-MS, as impurities may skew activity results .
  • Cross-study validation : Compare data across models (e.g., in vitro enzyme inhibition vs. whole-cell assays). For instance, lower activity in cellular assays may reflect permeability limitations .

Key Considerations for Methodological Rigor

  • Structural validation : Combine NMR, X-ray crystallography, and HRMS to confirm purity and conformation .
  • Bioactivity correlation : Link substituent electronic effects (e.g., Hammett σ constants) to activity trends .
  • Ethical compliance : Adhere to safety protocols (e.g., H303+H313+H333 hazard codes) when handling toxic intermediates .

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